Patent-Documented Synthetic Utility: 4-Bromo-5-fluoro-2-hydroxybenzaldehyde as a Key Intermediate in WO2021014166A5
4-Bromo-5-fluoro-2-hydroxybenzaldehyde is explicitly documented as a reaction substrate in patent WO2021014166A5, where it undergoes reaction with potassium carbonate, triphenylphosphine, and cesium fluoride in DMSO, DMF, or acetonitrile at 20–100 °C and 101.33 kPa over 5.17 hours to yield 2-(2-benzyloxy-4-bromo-5-fluorophenyl)-3,3,3-trifluoropropanoic acid [1]. In contrast, its positional isomer 5-bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 399-00-8) is documented in patent WO2012/40641 A2 as being synthesized via bromination of 4-fluoro-2-hydroxybenzaldehyde rather than serving as a downstream intermediate in complex synthetic sequences . This distinction establishes 4-Bromo-5-fluoro-2-hydroxybenzaldehyde as a validated building block for constructing trifluoromethylated pharmacophores with benzyloxy-protected aryl cores.
| Evidence Dimension | Documented synthetic application in patent literature |
|---|---|
| Target Compound Data | Reaction substrate yielding 2-(2-benzyloxy-4-bromo-5-fluorophenyl)-3,3,3-trifluoropropanoic acid in 5.17 h |
| Comparator Or Baseline | 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 399-00-8): Synthesis target via bromination |
| Quantified Difference | Target serves as intermediate for complex pharmacophore construction; comparator is a synthetic endpoint |
| Conditions | K2CO3, PPh3, CsF; DMSO/DMF/MeCN; 20–100 °C; 101.33 kPa; 5.17 h |
Why This Matters
Procurement decisions for building block libraries should prioritize compounds with validated synthetic utility in published patent sequences.
- [1] WO2021014166A5. Benzyl phenyl ether derivatives, preparation methods, and pharmaceutical compositions. World Intellectual Property Organization, 2021. View Source
